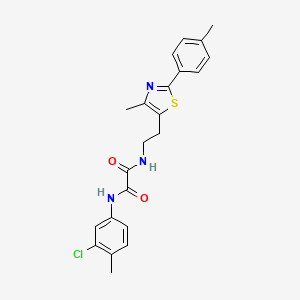

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide

CAS No.: 894014-95-0

Cat. No.: VC7595649

Molecular Formula: C22H22ClN3O2S

Molecular Weight: 427.95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 894014-95-0 |

|---|---|

| Molecular Formula | C22H22ClN3O2S |

| Molecular Weight | 427.95 |

| IUPAC Name | N'-(3-chloro-4-methylphenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |

| Standard InChI | InChI=1S/C22H22ClN3O2S/c1-13-4-7-16(8-5-13)22-25-15(3)19(29-22)10-11-24-20(27)21(28)26-17-9-6-14(2)18(23)12-17/h4-9,12H,10-11H2,1-3H3,(H,24,27)(H,26,28) |

| Standard InChI Key | PUVQIYXGCUFZLD-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)C)Cl)C |

Introduction

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. This compound features a thiazole moiety, which is known for its diverse biological activities. Despite the lack of specific information directly related to this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and the general characteristics of oxalamides and thiazoles.

Molecular Formula and Weight

While the exact molecular formula and weight of this specific compound are not provided in the search results, we can estimate them based on similar compounds. For instance, N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b] triazol-6-yl)ethyl)oxalamide has a molecular formula of C20H22F N5O2S and a molecular weight of approximately 397.49 g/mol. The molecular formula for N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide would likely be similar but with chlorine instead of fluorine and a different thiazole substitution.

Synthesis

The synthesis of such compounds typically involves multiple steps, including the formation of the thiazole ring and its subsequent modification. Solvents like dimethylformamide or dichloromethane are commonly used, and catalysts such as triethylamine may facilitate reactions.

Biological Activities and Applications

Thiazole-containing compounds have shown significant biological activities, including anti-proliferative effects against cancer cell lines and anticonvulsant properties . The presence of a p-tolyl group may enhance these activities due to its electron-donating properties, which can influence the compound's interaction with biological targets .

Potential Applications

Given the biological activities associated with thiazole and oxalamide compounds, N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide could have potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting cancer or neurological disorders.

Research Findings and Data

While specific research findings on this compound are not available, studies on similar compounds provide insights into their synthesis and biological activities. For instance, compounds with thiazole and triazole rings have demonstrated significant activity against various pathogens and cancer cell lines .

Synthesis and Characterization Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of synthesized compounds.

Data Table: Comparison of Similar Compounds

This table highlights the diversity of biological activities associated with thiazole-containing compounds, suggesting potential applications for N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide in similar therapeutic areas.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume